

Module 1: Structural Characterization & Physiochemical Profiling

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Compound of Interest

Compound Name: *Benzopyrene Related Compound*

6

CAS No.: 161002-05-6

Cat. No.: B602337

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Before modeling biological interactions, we must establish the compound's electronic and physiochemical baseline. PAHs are lipophilic, but functionalization at the C6 position alters their solubility and membrane permeability.

Physiochemical Descriptors (ADME)

Objective: Determine bioavailability and cellular uptake potential. Tool: SwissADME / OECD QSAR Toolbox.

- Lipophilicity (LogP): BRC-6 is expected to have a LogP > 5.0, indicating high membrane permeability but poor aqueous solubility.
- Topological Polar Surface Area (TPSA): Critical for predicting transport. A TPSA < 40 Å² suggests high blood-brain barrier (BBB) penetration potential.

Data Presentation: Physiochemical Baseline

Parameter	Benzo[a]pyrene (Reference)	BRC-6 (Hypothetical C6-Nitro)	Toxicity Implication
LogP (Consensus)	~6.13	~5.40	High retention in adipose tissue; bioaccumulation.
Water Solubility	~1.62e-04 mg/ml	~5.0e-03 mg/ml	Increased solubility may alter excretion rates.
HOMO-LUMO Gap	3.6 eV	3.1 eV	Critical: Lower gap implies higher reactivity and radical stability.
Dipole Moment	0.0 D	~4.5 D	Increased polarity affects CYP binding orientation.

Electronic Structure & Reactivity (DFT)

Objective: Predict the mechanism of metabolic activation (Bay Region vs. Radical Cation).

Protocol:

- Software: ORCA or Gaussian (B3LYP/6-31G* level of theory).
- Calculation: Optimize geometry and calculate Ionization Potential (IP).
- Causality:
 - If IP < 7.35 eV, the compound is likely to undergo one-electron oxidation by peroxidase enzymes (forming a radical cation) rather than solely CYP-mediated epoxidation.
 - BaP has an IP of ~7.1 eV. Substituents at C6 (e.g., -CH3) lower the IP further, enhancing radical cation toxicity.

Module 2: The Metabolic Bioactivation Workflow

Toxicity in PAHs is rarely intrinsic; it is acquired through bioactivation. This module simulates the interaction with Phase I enzymes.

Receptor-Mediated Induction (AhR Docking)

The Aryl Hydrocarbon Receptor (AhR) acts as the "sensor" that upregulates CYP1A1/1B1.

Hypothesis: BRC-6 must bind AhR to induce the enzymes that subsequently metabolize it into a toxin.

Step-by-Step Protocol:

- Target Preparation: Retrieve Human AhR PAS-B domain structure (Homology model or AlphaFold predicted, as crystal structures are limited).
- Ligand Preparation: Energy minimize BRC-6 using MMFF94 force field (OpenBabel).
- Docking Grid: Center grid box on the TCDD-binding pocket.
- Execution: Run AutoDock Vina.
- Validation: A binding affinity (ΔG) stronger than -9.0 kcal/mol suggests potent induction.

Metabolic Site Prediction (CYP1A1/1B1)

Objective: Determine if the C6-substituent blocks the "Bay Region" (positions 7,8,9,10). Tool: SMARTCyp or BioTransformer.

- Logic:
 - BaP: CYP1A1 attacks the 7,8 bond -> 7,8-epoxide -> 7,8-diol -> BPDE (Ultimate Carcinogen).
 - BRC-6: If the C6 substituent causes steric hindrance or electronic deactivation of the 7,8 bond, the toxicity pathway shifts.
 - Simulation Output: Rank atomic sites by "Score of Lability." If C6 is blocked, look for activation at the K-region (4,5 bond).

Module 3: Genotoxicity & DNA Adduct Formation

The endpoint of PAH toxicity is DNA intercalation and covalent adduct formation.

DNA Intercalation Simulation

Objective: Assess non-covalent binding stability. Protocol:

- DNA Model: B-DNA dodecamer (PDB: 1BNA).
- Docking: Rigid docking of BRC-6 into the minor groove and intercalation sites.
- Metric: Binding Energy. High affinity suggests the compound positions itself for covalent attack.

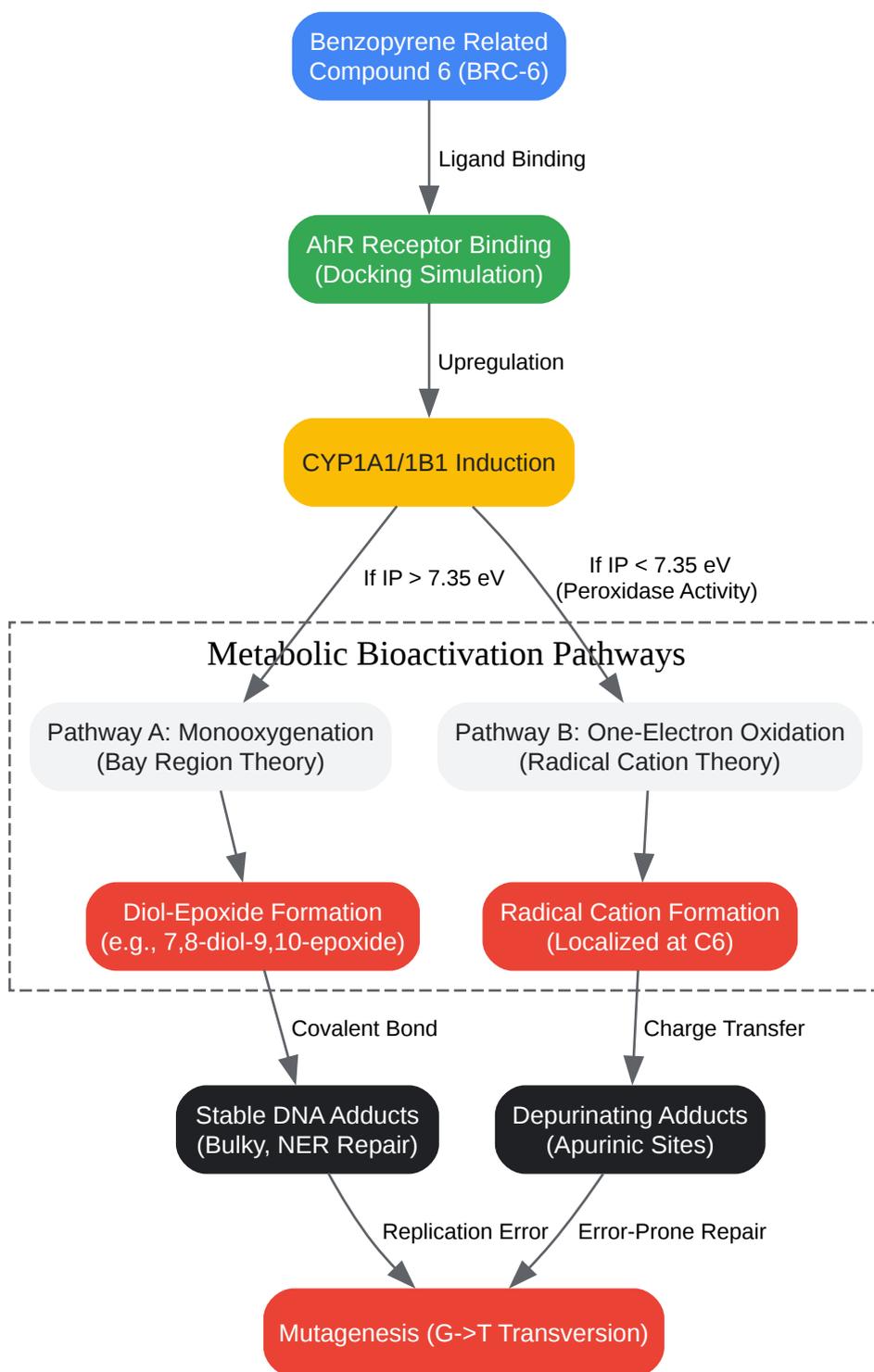
Reactivity Prediction (Adducts)

Using the OECD QSAR Toolbox (DNA Binding Alert):

- Alert Type: "Nucleophilic substitution at sp² carbon" or "Michael addition."
- Mechanism: If the DFT module predicted a stable radical cation at C6, the primary adduct will be at the C8 or N7 of Guanine (depurinating adducts). This leads to apurinic sites and G->T transversions (signature of PAH carcinogenesis).

Visualization: The In Silico Toxicity Pathway

The following diagram illustrates the divergent toxicity pathways dependent on the C6-substitution modeled in this guide.



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Caption: Dual-pathway bioactivation model for BRC-6. C6-substitution often favors Pathway B (Radical Cation), leading to depurinating adducts which are harder to detect by standard Ames tests but highly carcinogenic.

Module 4: Integrated Risk Assessment (AOP)

We synthesize the data into an Adverse Outcome Pathway (AOP) framework to support regulatory filing or internal Go/No-Go decisions.

Key Event (KE)	In Silico Evidence Requirement	Threshold for High Risk
MIE: AhR Activation	Docking Score (Vina)	< -9.5 kcal/mol (Ref: TCDD)
KE1: Bioactivation	SMARTCyp Reactivity / DFT IP	IP < 7.2 eV (Radical Potential)
KE2: DNA Binding	DNA Docking / QSAR Alert	Positive "H-acceptor-path3" Alert
AO: Carcinogenicity	VEGA/CESAR Model Prediction	Probability > 0.75

Decision Matrix:

- Scenario A: High AhR binding + High Bay Region lability -> Class 1 Carcinogen (Like BaP).
- Scenario B: High AhR binding + Low Bay Region lability + Low IP -> Potent Tumor Initiator (Radical Mechanism).
- Scenario C: Low AhR binding -> Low Toxicity (Metabolism is rate-limited).

References

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